molecular formula C12H16N2O3 B1453317 2-(Piperidin-4-ylmethoxy)nicotinic acid CAS No. 1208087-23-3

2-(Piperidin-4-ylmethoxy)nicotinic acid

Cat. No.: B1453317
CAS No.: 1208087-23-3
M. Wt: 236.27 g/mol
InChI Key: RKWXZAQONWHSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-ylmethoxy)nicotinic acid is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound features a piperidine ring attached to a nicotinic acid moiety via a methoxy linker. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(Piperidin-4-ylmethoxy)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with 4-piperidinemethanol in the presence of a base, such as potassium carbonate, to form the desired product . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(Piperidin-4-ylmethoxy)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Piperidin-4-ylmethoxy)nicotinic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and nicotinic acid moiety allow the compound to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-(Piperidin-4-ylmethoxy)nicotinic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperidine ring and nicotinic acid moiety, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)10-2-1-5-14-11(10)17-8-9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWXZAQONWHSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-4-ylmethoxy)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-4-ylmethoxy)nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-(Piperidin-4-ylmethoxy)nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-(Piperidin-4-ylmethoxy)nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-(Piperidin-4-ylmethoxy)nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-(Piperidin-4-ylmethoxy)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.